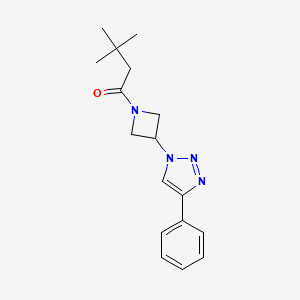

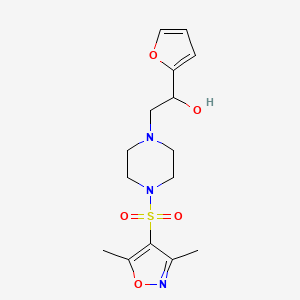

Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of cyanoacetylurea . Cyanoacetylurea derivatives are considered important precursors for heterocyclic synthesis .

Synthesis Analysis

Cyanoacetamides, which are structurally similar to your compound, can be synthesized in several ways. One common method involves treating various substituted aryl or heteryl amines with alkyl cyanoacetates .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Aplicaciones Científicas De Investigación

Heterocyclic Synthesis

Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate is utilized in the synthesis of various heterocyclic compounds. For instance, Hunnur, Latthe, and Badami (2005) demonstrated its role in the synthesis of thiazole derivatives through 1,3-dipolar cycloaddition reactions, leading to compounds like 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate and its derivatives (Hunnur, Latthe, & Badami, 2005).

Enolate Chemistry

The chemical's enolates have been explored in creating novel thiazole derivatives. Cież and Kalinowska‐Tłuścik (2012) explored the dimerization of titanium(IV) enolates derived from menthyl esters of 2-isothiocarboxylic acids, which produced thiazolo[5,4-d]thiazole derivatives (Cież & Kalinowska‐Tłuścik, 2012).

Cycloaddition Reactions

Pellegrini et al. (1997) investigated cycloaddition reactions involving dimethyl thiazolidine-2,4-dicarboxylate, revealing insights into its stereochemical properties and applications in synthesizing thiazolidine derivatives (Pellegrini et al., 1997).

Synthesis of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides

Chigorina, Bespalov, and Dotsenko (2019) used this compound in the synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides. This synthesis pathway led to various heterocyclization products, highlighting its versatility in organic synthesis (Chigorina, Bespalov, & Dotsenko, 2019).

Mecanismo De Acción

Target of Action

Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The active hydrogen on C-2 of this compound can take part in a variety of condensation and substitution reactions . This interaction with its targets leads to the formation of a variety of heterocyclic compounds .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of various organic heterocycles . The compound’s cyano and carbonyl functions enable reactions with common bidentate reagents, leading to the formation of these heterocyclic compounds .

Result of Action

The result of the action of this compound is the formation of a variety of heterocyclic compounds . These compounds have diverse biological activities, which have drawn the attention of biochemists .

Propiedades

IUPAC Name |

dimethyl 3-(2-cyanoacetyl)-1,3-thiazolidine-2,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5S/c1-16-9(14)6-5-18-8(10(15)17-2)12(6)7(13)3-4-11/h6,8H,3,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGENJTYTCYSUQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSC(N1C(=O)CC#N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxyethyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2579127.png)

![9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2579128.png)

![2-[[6-(3,4-Dimethoxyphenyl)-3-pyridazinyl]thio]-1-(1-pyrrolidinyl)ethanone](/img/structure/B2579131.png)

![But-3-ynyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2579134.png)

![(E)-N'-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B2579142.png)

![1-(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2579143.png)

![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2579144.png)

![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide](/img/structure/B2579146.png)

![7-Pyridin-3-yl-1,7-diaza-spiro[4.4]nonane 3HCl](/img/structure/B2579147.png)